4-(Pyrrolidin-1-yl)azepane
Description
Rationale for Academic Investigation of 4-(Pyrrolidin-1-yl)azepane
The academic investigation of this compound is driven by the established importance of its constituent heterocycles in medicinal chemistry. The synthesis of molecules that combine two or more privileged scaffolds is a common strategy to generate novel chemical entities with unique three-dimensional shapes and properties.
The core of the molecule, a 4-aminoazepane, is a valuable building block in the synthesis of pharmacologically active compounds. researchgate.net For instance, enantiopure 4-aminoazepane has been reported as a key intermediate in the preparation of kinase inhibitors. researchgate.net By introducing a pyrrolidine (B122466) ring at the 4-position of the azepane, researchers can modulate several key properties of the parent scaffold. The pyrrolidinyl substituent can influence the basicity, lipophilicity, and solubility of the molecule, which are critical parameters for drug-likeness and pharmacokinetic profiles.
Furthermore, the pyrrolidine moiety can serve as a vector to explore interactions with specific pockets within a biological target. The investigation of such combined scaffolds allows for a systematic exploration of structure-activity relationships (SAR), providing insights into how modifications at this position affect biological activity. While specific research findings on the standalone compound this compound are not extensively documented in peer-reviewed literature, its structural design is emblematic of a rational approach in medicinal chemistry to create novel molecular frameworks with the potential for biological activity.
Physicochemical Data
Below are tables detailing some of the physicochemical properties of the parent heterocycles and a related, more complex molecule containing the this compound core.
Table 1: Properties of Parent Heterocycles
| Property | Pyrrolidine | Azepane |
| Molecular Formula | C4H9N | C6H13N |
| Molar Mass | 71.12 g/mol | 99.177 g/mol wikipedia.org |
| Appearance | Colorless liquid | Colorless liquid wikipedia.org |
| Boiling Point | 87-88 °C | 138 °C wikipedia.org |
| Density | 0.866 g/mL | 0.88 g/cm³ wikipedia.org |
Table 2: Computed Properties of a Derivative Containing the this compound Moiety
Data for: 1-[2-[4-(4-Pyrrolidin-1-yl)piperidin-1-yl)phenyl]ethyl]azepane
| Property | Value | Reference |
| Molecular Formula | C23H37N3 | nih.gov |
| Molecular Weight | 355.6 g/mol | nih.gov |
| XLogP3-AA | 4.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVJNQGFQFOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 4 Pyrrolidin 1 Yl Azepane and Analogues
Methodologies for SAR Determination
The elucidation of SAR for 4-(pyrrolidin-1-yl)azepane and its analogues relies on a combination of synthetic chemistry and computational modeling. These approaches enable the systematic investigation of the chemical space around the core scaffold and the prediction of biological activity.
Design and Synthesis of Compound Libraries for SAR Studies
The systematic exploration of SAR necessitates the synthesis of a diverse range of analogues of the lead compound, this compound. The creation of compound libraries allows for the methodical alteration of different parts of the molecule to assess their impact on biological activity.
Combinatorial Chemistry and Parallel Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds. eurekaselect.com This approach involves the systematic and repetitive linking of a set of building blocks in various combinations to generate a library of structurally related molecules. nih.gov For the this compound scaffold, a combinatorial approach could involve:
Variation of the azepane ring: Introducing substituents at different positions on the azepane ring to probe the steric and electronic requirements for activity.
Modification of the pyrrolidine (B122466) ring: Altering the substitution pattern on the pyrrolidine moiety to understand its role in receptor binding.
Introduction of different linkers: If the core scaffold is part of a larger molecule, the nature and length of the linker connecting it to other pharmacophoric elements can be varied.
Parallel synthesis is a related technique where compounds are synthesized simultaneously in separate reaction vessels, allowing for the efficient production of a smaller, more focused library of compounds. wikipedia.org This method is particularly useful for lead optimization, where fine-tuning of the structure is required.
Synthesis of Azepane and Pyrrolidine Scaffolds
The synthesis of the core azepane and pyrrolidine rings is a key aspect of library design. A variety of synthetic methods can be employed for the construction of these heterocyclic systems. For instance, the synthesis of azepane derivatives can be achieved through ring-expansion reactions of smaller cyclic precursors. nih.gov Similarly, the pyrrolidine ring can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov The choice of synthetic route will depend on the desired substitution patterns and stereochemistry of the final compounds. mdpi.com
The functionalization of pre-existing pyrrolidine rings, such as those derived from proline, is another common strategy. nih.gov This approach allows for the introduction of diversity at specific positions of the pyrrolidine moiety.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. eurekaselect.com
The foundation of a QSAR model is the numerical representation of the chemical structures in the form of molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These relate to the three-dimensional arrangement of atoms, including molecular size, shape, and surface area.
Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). protoqsar.com
Physicochemical descriptors: These include properties like lipophilicity (logP), solubility, and polarizability.
The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. protoqsar.com For a series of this compound analogues, a wide range of descriptors would be calculated to capture the structural variations within the library.
| Descriptor Type | Examples | Relevance to this compound Analogues |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the overall shape and branching of the scaffold and substituents. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits into a binding site. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Important for membrane permeability and solubility. |
Table 1: Examples of Computational Descriptors for QSAR Modeling of this compound Analogues.
Once the molecular descriptors have been calculated, a regression model is developed to correlate these descriptors with the observed biological activity. nih.gov Several regression methods can be employed, including:
Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov
Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Approaches: More advanced methods such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture non-linear relationships between structure and activity. nih.gov
The predictive performance of the developed QSAR model must be rigorously assessed to ensure its reliability. mdpi.com This is typically done through a process of internal and external validation.
Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to assess the robustness of the model using the training set data.
External Validation: The model's ability to predict the activity of a separate set of compounds (the test set) that were not used in model development is evaluated.
A statistically robust and predictive QSAR model can be a valuable tool in the design of new this compound analogues with enhanced biological activity.
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |
| r²_pred (External Validation R²) | The R² value for the external test set, indicating the model's predictive power for new data. | > 0.5 |
Table 2: Key Statistical Parameters for Assessing QSAR Model Performance.
Influence of Substituent Variations on Molecular Recognition and Interactions
The specific placement and stereochemistry of substituents on the this compound scaffold can have a profound impact on its interaction with biological targets. Understanding these influences is crucial for optimizing molecular recognition.
Positional and Stereochemical Impact of Pyrrolidin-1-yl Group on Azepane Scaffold
The position of the pyrrolidin-1-yl group on the azepane ring and the stereochemistry of the chiral centers within the molecule are critical determinants of biological activity. nih.gov
Positional Isomerism
The attachment of the pyrrolidin-1-yl group at different positions of the azepane ring (e.g., 2-, 3-, or 4-position) will result in positional isomers with distinct three-dimensional shapes and electronic properties. These differences can significantly affect how the molecule interacts with a biological target. For example, the distance and relative orientation between the nitrogen atoms of the pyrrolidine and azepane rings will vary with the point of attachment, which can influence key binding interactions such as hydrogen bonding and electrostatic interactions.
SAR studies on related heterocyclic systems have demonstrated that positional isomerism can lead to dramatic changes in biological activity. nih.gov A systematic synthesis and biological evaluation of the different positional isomers of pyrrolidinyl-azepane would be necessary to determine the optimal substitution pattern for a given biological target.
Stereochemistry
The this compound scaffold contains multiple chiral centers, and the absolute configuration of these centers can have a significant impact on biological activity. nih.gov Enantiomers, which are non-superimposable mirror images, can exhibit different pharmacological properties due to the chiral nature of biological receptors. One enantiomer may bind with high affinity to a receptor, while the other may have significantly lower affinity or even interact with a different target altogether.
For a comprehensive SAR investigation, it is essential to synthesize and evaluate the individual stereoisomers of this compound and its analogues. This allows for the identification of the eutomer (the more active stereoisomer) and provides valuable insights into the stereochemical requirements of the biological target.
Contribution of Ring Systems to Overall Pharmacophoric Features
The distinct structural characteristics of the pyrrolidine and azepane rings in the this compound core are fundamental to its interaction with biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile component in drug design, known for its ability to explore pharmacophore space effectively due to its sp³-hybridized nature. This non-planar ring can adopt various conformations, a phenomenon referred to as "pseudorotation," which contributes to an increased three-dimensional coverage of the molecule. The nitrogen atom within the pyrrolidine ring often acts as a crucial hydrogen bond acceptor or a basic center, essential for anchoring the molecule to its target receptor. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological profile of a compound, as different stereoisomers can lead to varied binding modes with enantioselective proteins.
In the context of muscarinic receptor antagonists, for instance, studies on analogues containing pyrrolidine and perhydroazepine rings have shown that the stereochemistry of these rings is a critical determinant of affinity. For a series of conformationally restricted analogues of a partial muscarinic agonist, the R-enantiomers exhibited significantly higher affinity for ileal muscarinic receptors compared to their corresponding S-enantiomers. nih.gov This highlights the importance of the spatial arrangement of the heterocyclic rings for effective receptor binding. The difference in affinity between five-, six-, and seven-membered ring analogues in this series was rationalized in conformational terms, suggesting that the size and flexibility of the larger ring system play a crucial role in modulating biological activity. nih.gov
The following table illustrates the impact of ring system modifications on the muscarinic receptor affinity of a series of analogues.
| Compound ID | Ring System | Affinity (Ki, nM) |
| Analog 1 | Pyrrolidine | 15 |
| Analog 2 | Piperidine (B6355638) | 25 |
| Analog 3 | Perhydroazepine | 40 |
This table is a representative example based on general findings in the literature and is for illustrative purposes.
Modulation of Molecular Shape and Three-Dimensional Chemical Space Exploration
The exploration of the three-dimensional (3D) chemical space is a critical aspect of modern drug discovery, and the this compound scaffold is well-suited for this endeavor. The inherent non-planarity of both the pyrrolidine and azepane rings provides a foundation for creating molecules with complex and diverse 3D shapes. nih.gov
Furthermore, the pyrrolidine ring contributes significantly to the 3D profile of the molecule. Its puckered nature and the potential for stereoisomers at multiple positions allow for precise control over the spatial orientation of substituents. This level of control is crucial for optimizing interactions with the often-complex and chiral binding sites of biological targets.
The strategic combination of the flexible azepane ring and the conformationally defined pyrrolidine ring allows for a systematic exploration of 3D chemical space. This can lead to the identification of novel scaffolds with improved potency, selectivity, and pharmacokinetic properties.
The table below presents a hypothetical set of this compound analogues and their corresponding molecular shape descriptors, illustrating how modifications can influence their 3D properties.
| Compound ID | Modification | Principal Moments of Inertia (PMI) - XY | Asphericity |
| Parent Compound | This compound | 0.45 | 0.20 |
| Analog 4 | Methyl substitution on Pyrrolidine | 0.48 | 0.22 |
| Analog 5 | Phenyl substitution on Azepane | 0.65 | 0.35 |
| Analog 6 | Spirocyclic modification at Azepane | 0.72 | 0.41 |
This table is a representative example based on general principles of molecular shape analysis and is for illustrative purposes.
Computational Chemistry and Molecular Modeling Studies of 4 Pyrrolidin 1 Yl Azepane
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are fundamental to exploring the flexibility and preferred shapes of 4-(Pyrrolidin-1-yl)azepane. These techniques map the potential energy surface of the molecule, revealing low-energy conformers and the dynamics of their interconversion over time. MD simulations, in particular, provide a time-resolved view of molecular motion, which is essential for understanding how the molecule might adapt its shape upon binding to a receptor. mdpi.com
The azepane ring , being a seven-membered ring, is highly flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, azepane conformations are more complex. Computational studies on related azepane derivatives have shown that twist-boat and twist-chair forms are often the most stable conformations. nih.gov The specific conformation adopted by the azepane moiety in this compound would be influenced by the substitution at the C4 position.
The pyrrolidine (B122466) ring is a five-membered ring that typically adopts non-planar "envelope" or "twist" (half-chair) conformations to relieve torsional strain. researchgate.net The puckering of the pyrrolidine ring is known to be influenced by its substituents. researchgate.net In proline, an amino acid containing a pyrrolidine ring, substituents at the C4 position can control the preference for Cγ-endo or Cγ-exo puckering, which in turn affects the structure of peptides and proteins. researchgate.net For this compound, the attachment to the large azepane ring will significantly influence the conformational equilibrium of the pyrrolidine moiety.
Molecular dynamics simulations can elucidate the preferred puckering modes of both rings and the energetic barriers between different conformations.
The three-dimensional structure and stability of this compound are governed by a variety of intramolecular interactions. These non-covalent forces dictate the preferred spatial arrangement of the azepane and pyrrolidine rings relative to each other.
Key potential interactions include:
Intramolecular Hydrogen Bonds (IMHBs): While the parent this compound has a secondary amine in the azepane ring and a tertiary amine in the pyrrolidine ring, the potential for hydrogen bonding is significant. The N-H group of the azepane can act as a hydrogen bond donor, and the lone pair of the pyrrolidine nitrogen can act as an acceptor. The formation of an IMHB would depend on the relative orientation of the two rings, creating a more compact and rigid conformation. unito.itnih.gov The presence of an IMHB can significantly decrease the energy barrier for translocation across biological membranes. nih.gov
π-Stacking Interactions: In derivatives of this compound that contain aromatic groups, intramolecular π-π stacking can be a major stabilizing force, leading to specific folded conformations. nih.gov
Computational methods like quantum mechanics and molecular mechanics can quantify the strength of these interactions and their contribution to the stability of different conformers.
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of action. For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its activity.
The first step in understanding the potential biological role of this compound is to identify proteins it may interact with. Docking simulations are performed against a panel of known protein targets. The structural motifs of pyrrolidine and azepane are found in many biologically active compounds, suggesting a wide range of potential targets. Azepine derivatives, for instance, have been docked against targets like Smoothened (SMO) and transcription factor glioma-associated homology (SUFU/GLI-1) in the Hedgehog signaling pathway. nih.gov Similarly, pyrrolidine-containing molecules have been evaluated as inhibitors of kinases such as EGFR and CDK2. nih.gov
This profiling generates a list of potential protein partners and provides a first-pass assessment of the compound's selectivity.
Once a potential protein target is identified, molecular docking predicts how this compound fits into the protein's binding site. This includes the specific orientation and conformation of the ligand within the pocket. The strength of this interaction is estimated using a scoring function, which calculates a value representing the binding affinity, often expressed as a binding energy (kcal/mol) or a docking score. nih.gov A more negative score typically indicates a stronger, more favorable interaction. nih.gov
The prediction of binding affinity is a key component of virtual screening and lead optimization in drug development. arxiv.org
| Protein Target | Protein Class | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| Protein Kinase B (PKB) | Kinase | -8.5 | 0.25 |
| 5-HT6 Receptor | GPCR | -9.2 | 0.09 |
| Smoothened (SMO) | GPCR | -7.8 | 1.50 |
| Acetylcholinesterase (AChE) | Hydrolase | -8.1 | 0.60 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values obtained for related heterocyclic compounds in molecular docking studies.
A detailed analysis of the docked pose reveals the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions are crucial for stabilizing the ligand-protein complex. Common types of interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the azepane N-H) and acceptors in the protein (e.g., backbone carbonyls or side chains of Asp, Glu, Ser).
Hydrophobic Interactions: Occur between the nonpolar methylene (B1212753) groups of the pyrrolidine and azepane rings and hydrophobic residues like Val, Leu, Ile, and Phe.
Ionic Interactions/Salt Bridges: If the azepane nitrogen is protonated, it can form a strong ionic bond with negatively charged residues such as Aspartate or Glutamate.
Cation-π Interactions: The protonated nitrogen of the azepane ring can interact favorably with the electron-rich face of aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov
Identifying these key residues helps in understanding the mechanism of binding and provides a roadmap for designing more potent and selective analogs.
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand | Distance (Å) |
|---|---|---|---|
| Asp145 | Ionic Interaction / Salt Bridge | Protonated Azepane Nitrogen | 2.8 |
| Tyr88 | Cation-π | Protonated Azepane Nitrogen | 4.1 |
| Met86 | Hydrogen Bond | Azepane N-H (Donor) | 2.1 |
| Leu132 | Hydrophobic | Azepane Ring | 3.9 |
| Val34 | Hydrophobic | Pyrrolidine Ring | 4.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical interactions and distances observed in computational studies of small molecule inhibitors.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations serve as a powerful tool in modern chemistry, providing detailed insights into the behavior of molecules at the electronic level. These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms and predicting the electronic structure and reactivity of novel compounds. For a molecule such as this compound, which combines two saturated heterocyclic rings, these calculations can reveal crucial information about its synthesis, stability, and potential chemical transformations.
While specific computational studies detailing the synthetic mechanisms of this compound are not extensively documented in the literature, the principles of quantum chemical calculations can be applied to understand its formation. The synthesis of related azepane and pyrrolidine structures often involves complex multi-step reactions, where computational modeling can clarify transition states, reaction intermediates, and energy barriers.
One relevant area of study involves the expansion of a pyrrolidine ring to form a benzazepine core through processes like the Ullmann-type annulation/rearrangement cascade. researchgate.netnih.gov DFT calculations in such studies help to confirm the mechanistic pathways, for instance, by evaluating the feasibility of a Cu(I)/Cu(III) catalytic cycle. researchgate.net By calculating the energies of proposed intermediates and transition states, researchers can map out the most favorable reaction coordinate, thereby elucidating the step-by-step transformation of the reactant into the product.
Another synthetic approach for functionalizing saturated heterocycles like azepane is through photoenzymatic cascades. acs.org For example, the synthesis of N-Boc-4-hydroxyazepane involves a photo-oxyfunctionalization step. acs.org Quantum chemical calculations could be employed to model the excited state of the photocatalyst, the hydrogen atom transfer process, and the subsequent steps leading to the functionalized product. This would provide a molecular-level understanding of the reaction's efficiency and selectivity.
By applying these computational methodologies to potential synthetic routes for this compound, such as the reductive amination of azepan-4-one (B24970) with pyrrolidine or the nucleophilic substitution on a 4-haloazepane derivative, it would be possible to:
Identify the lowest energy pathway for the reaction.
Visualize the three-dimensional structures of transition states.
Determine the rate-limiting step of the synthesis.
Understand the role of catalysts and solvents in the reaction environment.
The electronic structure of this compound dictates its intrinsic reactivity. Computational studies, particularly using DFT, can provide a detailed picture of its molecular orbitals, charge distribution, and conformational preferences.
Conformational Analysis: The azepane ring is known to be conformationally flexible, preferring twist-chair and twist-boat forms over true chair and boat conformations. acs.org High-level electronic structure calculations on the parent azepane molecule have identified the twist-chair conformation as the most stable. acs.org The substitution of a pyrrolidinyl group at the C4 position would further influence the conformational landscape, and computational modeling could predict the most stable arrangement of the combined ring system.
Electronic Properties and Reactivity Descriptors: DFT calculations are used to determine key electronic properties that act as predictors of reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For the parent azepane ring, theoretical calculations provide valuable data on its fundamental vibrations and electronic characteristics. acs.orgnih.gov
The introduction of the pyrrolidinyl substituent at the 4-position is expected to significantly alter the electronic properties of the azepane scaffold. The nitrogen atom of the pyrrolidine ring introduces a lone pair of electrons, which would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the nitrogen atoms of both the azepane and pyrrolidine rings would be expected to be the most electron-rich areas, representing likely sites for protonation or coordination to metal centers.
The table below summarizes key computational data for the parent azepane ring, which forms the basis for understanding the more complex this compound structure.
| Computational Method | Parameter | Calculated Value for Azepane | Reference |
|---|---|---|---|
| DFT (M06-2X) | Strain Energy | 5.69 kcal/mol | nih.gov |
| MP2 | Strain Energy | 6.38 kcal/mol | nih.gov |
| DFT | N-H Vibrational Frequency | 3529 cm⁻¹ | acs.org |
| DFT | C-N Vibrational Frequency | 1176 cm⁻¹ | acs.org |
| - | Most Stable Conformation | Twist-Chair | acs.org |
Molecular Interaction Studies and Biological Target Engagement of 4 Pyrrolidin 1 Yl Azepane Scaffolds
In Vitro Studies of Molecular Interactions with Biological Macromolecules
No specific in vitro studies investigating the molecular interactions of 4-(Pyrrolidin-1-yl)azepane with the specified biological macromolecules were found.
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components and a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. rjpbr.comresearchgate.net Inhibitors of DHFR often feature heterocyclic moieties. rjpbr.comresearchgate.net However, no research could be located that specifically evaluates the inhibitory activity of this compound against Dihydrofolate Reductase or any other enzyme. Consequently, no data on its potency, such as IC50 values, or its mechanism of enzyme inhibition is available.
Receptor Binding Assays (e.g., Sigma-1 Receptors)
Sigma-1 receptors are unique, ligand-operated chaperone proteins implicated in a variety of central nervous system disorders. nih.govfrontiersin.org Many sigma receptor ligands contain a nitrogen atom, which is often a key pharmacophoric element for high-affinity binding. sigmaaldrich.com While the this compound scaffold possesses such features, specific receptor binding assays to determine its affinity (Ki) or selectivity for Sigma-1 receptors have not been published.
Protein-Protein Interaction Modulation
Modulating protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery, targeting the large, often featureless surfaces between proteins. nih.govtue.nl Certain small molecules containing scaffolds like pyrrolidine (B122466) have been identified as PPI inhibitors. nih.govresearchgate.net There is, however, no available research demonstrating that this compound acts as a modulator of any specific protein-protein interactions.
Mechanistic Investigations of Target Engagement
Without primary data on biological target engagement, no subsequent mechanistic investigations for this compound have been performed or published.
Characterization of Binding Mechanisms (Covalent vs. Non-Covalent)
The interaction between a small molecule and its biological target can be either reversible (non-covalent) or irreversible (covalent). The specific mechanism dictates the duration and nature of the pharmacological effect. No studies have been conducted to characterize the binding mechanism of this compound with any biological target.
Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the specificity and affinity of a ligand for its target. Understanding these interactions is critical for rational drug design. As no binding studies with specific macromolecules like enzymes or receptors have been reported for this compound, there is no structural or computational data detailing its potential hydrogen bonding patterns or other non-covalent interactions within a protein's active site.
Metal Chelation Properties
The molecular architecture of this compound, featuring two tertiary amine functionalities, suggests its potential to act as a chelating agent for various metal ions. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom or ion, resulting in the formation of a stable, ring-like structure known as a chelate. The presence of two nitrogen atoms with available lone pairs of electrons in the this compound scaffold makes it a candidate for acting as a bidentate ligand.
The chelation process would involve the donation of the lone pair of electrons from both the pyrrolidine nitrogen and the azepane nitrogen to a metal center. This would lead to the formation of a stable metallacycle. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the size of the chelate ring formed, and the steric and electronic properties of the ligand.
Based on the coordination chemistry of similar bidentate amine ligands, it is anticipated that this compound would form stable complexes with a variety of transition metal ions. These may include, but are not limited to, copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). The coordination geometry of the resulting complexes would be dependent on the specific metal ion and its preferred coordination number. For instance, square planar or tetrahedral geometries might be observed for four-coordinate metals, while octahedral geometries would be expected for six-coordinate metals, with the remaining coordination sites being occupied by solvent molecules or other ancillary ligands.
Detailed Research Findings
While specific experimental studies on the metal chelation properties of this compound are not extensively documented in the public domain, inferences can be drawn from research on analogous structures, such as those containing two cyclic amine moieties. For instance, studies on ligands incorporating two piperidine (B6355638) rings have demonstrated their ability to coordinate with transition metals, forming stable chelate complexes.
The formation of a chelate ring is a thermodynamically favorable process, often referred to as the "chelate effect." This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. In the case of this compound, the formation of a multi-membered ring upon chelation would contribute significantly to the stability of the metal complex.
Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with X-ray crystallography, would be instrumental in characterizing the formation and structure of such metal complexes. For example, a shift in the C-N stretching frequency in the IR spectrum upon complexation would provide evidence of the nitrogen atoms' involvement in coordination. Similarly, changes in the electronic absorption spectra (UV-Vis) would indicate the interaction between the ligand and the d-orbitals of the transition metal ion.
The table below summarizes the anticipated coordination properties of this compound with various metal ions, based on the known behavior of similar bidentate nitrogen-donor ligands.
| Metal Ion | Expected Coordination Geometry | Potential Characterization Techniques | Notes on Stability |
| Copper(II) | Square Planar / Distorted Octahedral | UV-Vis, EPR, X-ray Crystallography | Expected to form highly stable complexes due to the Irving-Williams series. |
| Nickel(II) | Square Planar / Octahedral | UV-Vis, Magnetic Susceptibility, NMR | Geometry is often dependent on the ligand field strength and steric factors. |
| Cobalt(II) | Tetrahedral / Octahedral | UV-Vis, Magnetic Susceptibility | Can exhibit variable coordination geometries and spin states. |
| Zinc(II) | Tetrahedral | NMR, X-ray Crystallography | Forms diamagnetic complexes, allowing for detailed NMR studies. |
| Palladium(II) | Square Planar | NMR, X-ray Crystallography | Expected to form very stable, square planar complexes. |
| Ruthenium(II/III) | Octahedral | NMR, UV-Vis, Cyclic Voltammetry | Can form stable complexes in different oxidation states, often with interesting photophysical and electrochemical properties. |
It is important to note that the actual metal chelation properties and the precise structures of the resulting complexes would need to be confirmed through dedicated experimental investigations. Such studies would provide valuable insights into the coordination chemistry of this particular scaffold and could pave the way for its application in areas such as catalysis, materials science, and medicinal chemistry.
Translational Research and Advanced Applications of 4 Pyrrolidin 1 Yl Azepane As a Chemical Scaffold
Design and Development of Bioactive Azepane-Pyrrolidine Hybrid Compounds
The design of bioactive compounds centered on the 4-(Pyrrolidin-1-yl)azepane scaffold leverages the principle of molecular hybridization, aiming to integrate the favorable characteristics of both the pyrrolidine (B122466) and azepane moieties. The pyrrolidine ring is a prevalent structure in numerous natural products and FDA-approved drugs, valued for its ability to introduce stereochemical complexity and explore pharmacophore space efficiently due to its non-planar, sp³-hybridized nature. researchgate.netnih.gov Similarly, the azepane ring is a key structural motif in many pharmacologically active compounds, recognized for its conformational flexibility that can be advantageous for receptor binding. nih.gov
A notable example of the design and development of bioactive compounds incorporating this hybrid scaffold is found in the exploration of muscarinic receptor modulators. Researchers have synthesized conformationally restricted analogues of the partial muscarinic agonist N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide by incorporating the side chain into a larger ring system. nih.gov This approach led to the creation of derivatives where a seven-membered perhydroazepine (azepane) ring is linked to the pyrrolidine core. nih.gov
The rationale behind this design was to investigate how restricting the conformational freedom of the parent molecule would affect its interaction with muscarinic receptors. While the parent compound is a partial agonist, the resulting azepane-pyrrolidine hybrid was found to be a potent muscarinic antagonist. nih.gov This demonstrates how the strategic fusion of these two rings can profoundly alter the pharmacological activity of a compound, shifting its functional profile from an agonist to an antagonist while preserving high affinity for the receptor. nih.gov The stereochemistry of the molecule also played a critical role, with the (R)-enantiomers showing significantly higher affinity for ileal muscarinic receptors compared to their (S)-counterparts. nih.gov
| Compound | Target | Activity Type | Affinity Data | Functional Activity |
|---|---|---|---|---|
| (R)-Perhydroazepine analogue of BM 5 | Muscarinic Receptors (guinea pig ileum) | Antagonist | High Affinity (14-79 times higher than (S)-enantiomer) | Potent antagonist, abolishes efficacy of parent compound |
Scaffold Diversity and Structural Analogue Exploration
The this compound core serves as a versatile template for generating chemical diversity and exploring structure-activity relationships (SAR). By systematically modifying the scaffold, researchers can fine-tune the pharmacological properties of the resulting analogues to optimize potency, selectivity, and pharmacokinetic profiles.
One key area of exploration is the size of the nitrogen-containing ring linked to the pyrrolidine moiety. A comparative study of analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide revealed that expanding the piperidine (B6355638) ring (a six-membered ring) to an azepane ring (a seven-membered ring) preserves receptor affinity but eliminates agonist efficacy, resulting in potent antagonists. nih.gov This highlights the sensitivity of the muscarinic receptor to the spatial arrangement of key binding groups, which is influenced by the ring size and conformational properties of the scaffold. nih.gov
Further diversification can be achieved through various synthetic strategies:
Substitution on the Azepane Ring: Introducing substituents at different positions of the azepane ring can modulate ligand-receptor interactions. For example, in the context of 4-(propananilido)perhydroazepines, substitutions at the 1-position of the azepane ring were shown to significantly impact analgesic potency. chemicalbook.com
Substitution on the Pyrrolidine Ring: The pyrrolidine ring also offers multiple points for modification. Functionalization of the pyrrolidine moiety has been a successful strategy in developing a wide range of bioactive compounds, including agents for CNS disorders. researchgate.net
Stereochemical Exploration: As the this compound scaffold contains multiple chiral centers, the synthesis and evaluation of different stereoisomers are crucial. As demonstrated with the muscarinic receptor antagonists, enantiomers can exhibit substantial differences in binding affinity and biological activity. nih.gov
| Analogue Type | Ring Size | Receptor Affinity | Functional Activity |
|---|---|---|---|
| Piperidine Analogue | 6-membered | Preserved | Antagonist / Weak Partial Agonist |
| Azepane (Perhydroazepine) Analogue | 7-membered | Preserved | Potent Antagonist |
Future Directions in Medicinal Chemistry and Chemical Biology
The this compound scaffold holds considerable promise for future drug discovery and chemical biology research. Its unique structural features warrant further investigation across several advanced application areas.
Building on the established activities of pyrrolidine and azepane derivatives, the hybrid scaffold is a prime candidate for exploration in new therapeutic domains. The demonstrated modulation of muscarinic receptors suggests potential applications in neurodegenerative diseases like Alzheimer's disease, where muscarinic agonists have shown some promise. nih.govnih.gov Furthermore, since both pyrrolidine and azepane derivatives have been investigated as ligands for dopamine (B1211576) receptors, this hybrid scaffold could be explored for the treatment of CNS disorders such as schizophrenia and Parkinson's disease. nih.govnih.gov The development of analogues targeting dopamine D4 receptors, for instance, has been suggested as a potential therapeutic strategy for glioblastoma. mdpi.com The analgesic properties observed in related structures also point toward potential applications in pain management. researchgate.net
The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening (HTS). nih.gov The development of efficient synthetic routes would allow for the creation of a diverse set of analogues with variations in substituents and stereochemistry. These libraries could then be screened against a wide array of biological targets to identify novel "hits". nih.gov
For instance, a library of this compound derivatives could be screened against panels of G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in CNS diseases. nih.gov HTS platforms, including homogenous fluorescence assays and mass spectrometry-based techniques, can rapidly assess the activity of thousands of compounds, accelerating the initial stages of drug discovery. nih.gov This approach could uncover unexpected biological activities for this scaffold, expanding its therapeutic potential beyond the currently anticipated areas.
Potent and selective ligands based on the this compound scaffold can be developed into valuable chemical probes for studying biological systems. By modifying a high-affinity compound with a reporter tag, such as a radioactive isotope (e.g., ³H), a fluorescent dye, or a biotin (B1667282) molecule, researchers can create tools for a variety of applications.
For example, a radiolabeled version of a selective muscarinic antagonist from this class could be used in radioligand binding assays to quantify receptor density in different brain regions or to screen for other compounds that bind to the same site. nih.gov A fluorescently tagged analogue could be used in cellular imaging studies to visualize receptor localization and trafficking in real-time. These chemical probes would be instrumental in elucidating the detailed pharmacology of the targeted receptors and validating their roles in health and disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Pyrrolidin-1-yl)azepane, and how can reaction conditions be optimized?
- A common approach involves coupling azepane with pyrrolidine derivatives under nucleophilic substitution or reductive amination conditions. For example, brominated intermediates (e.g., bromobenzene) can react with azepane in the presence of a base, as demonstrated in analogous syntheses of 1-phenylazepane . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction duration (e.g., 48–72 hours). Column chromatography (SiO₂, gradient elution) is typically employed for purification .
Q. Which purification techniques are most effective for isolating this compound from complex mixtures?
- Column chromatography using silica gel with nonpolar-to-moderately polar solvent systems (e.g., pentane/ethyl acetate) is widely used . For scale-up, recrystallization or fractional distillation may be viable, though the compound’s polarity and thermal stability must be evaluated. High-performance liquid chromatography (HPLC) is recommended for analytical purity validation .
Q. What critical safety protocols should be followed when handling this compound in the lab?
- Due to azepane’s volatility and potential irritancy , use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact and inhalation. First-aid measures include rinsing exposed areas with water and consulting a physician . Waste should be segregated and disposed of via certified hazardous waste services .
Advanced Research Questions
Q. How can derivatives of this compound be designed to stabilize protein-protein interactions?
- Sulfonylation or acyl chloride reactions can introduce functional groups (e.g., sulfonylbenzaldehyde) to enhance binding affinity. For instance, 4-formylbenzenesulfonyl chloride reacts with amines to form sulfonamide derivatives, as shown in studies of structurally analogous stabilizers . Computational docking (e.g., AutoDock Vina) can predict binding modes before synthesis .
Q. What spectroscopic and computational methods are optimal for characterizing this compound’s structural conformation?
- ¹H/¹³C NMR resolves pyrrolidine and azepane ring conformations, with coupling constants indicating chair/boat transitions . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model rotational barriers and electronic properties. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers address discrepancies in synthetic yield data during scale-up of this compound?
- Systematic Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and solvent effects . For example, kinetic studies under reflux vs. microwave irradiation may identify rate-limiting steps. Reproducibility requires strict control of moisture and oxygen levels, particularly in metal-catalyzed reactions .
Q. What strategies validate the biological activity of this compound in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
